molecular formula C17H16N4O2S B2966192 (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173592-20-5

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2966192
CAS No.: 1173592-20-5
M. Wt: 340.4
InChI Key: KUFKDFVSHAEHCJ-ZCXUNETKSA-N
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Description

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic small molecule featuring a benzothiazole core fused with a 1-methyl-1H-pyrazole-3-carboxamide group and a prop-2-yn-1-yl (propargyl) side chain . This specific molecular architecture, particularly the presence of the benzothiazole and pyrazole motifs, is of significant interest in medicinal chemistry and chemical biology research . Benzothiazole derivatives are extensively investigated for their diverse biological activities, while the pyrazole ring is a privileged scaffold in drug discovery, known for its presence in compounds with various pharmacological properties . The incorporation of a terminal alkyne (prop-2-yn-1-yl) group provides a versatile chemical handle for further synthetic elaboration via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound an exceptionally valuable building block for constructing more complex molecular entities, developing chemical probes, or creating conjugates for target identification and bioconjugation studies. Researchers can utilize this compound as a key intermediate in the synthesis of focused libraries or as a core scaffold for developing novel enzyme inhibitors and receptor modulators. This product is intended for research and development purposes exclusively in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-4-9-21-14-7-6-12(23-5-2)11-15(14)24-17(21)18-16(22)13-8-10-20(3)19-13/h1,6-8,10-11H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFKDFVSHAEHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, alongside relevant case studies and research findings.

The compound features a complex structure that includes a benzo[d]thiazole moiety and a pyrazole ring, which are known for their pharmacological significance. The molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 350.41 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anti-inflammatory Activity

The compound's structure suggests it may possess anti-inflammatory properties similar to other thiazole derivatives. Research indicates that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Anticancer Activity

Thiazole and pyrazole derivatives have been studied for their anticancer potential. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific derivatives have been reported to target specific cancer types effectively.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various thiazole derivatives, compound 7b was identified as the most potent agent, effectively inhibiting biofilm formation and showing bactericidal activity . This study underscores the potential of thiazole-containing compounds in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects
A novel thiazole derivative demonstrated significant anti-inflammatory effects in a mouse model of arthritis, reducing swelling and joint damage by inhibiting TNF-alpha production . This suggests that compounds like this compound may offer therapeutic benefits in inflammatory diseases.

Research Findings

Several studies have explored the structure-activity relationship (SAR) of thiazole and pyrazole derivatives, revealing that modifications at specific positions on the ring systems can enhance biological activity. For instance, substituents on the benzothiazole moiety significantly influence binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzothiazole derivatives fused with heterocyclic carboxamides. Below is a systematic comparison with analogs based on substituent variations and reported pharmacological profiles:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzothiazole Position 3/6) Pyrazole Substituents Key Biological Activity LogP Molecular Weight (g/mol)
(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide Propynyl (3), Ethoxy (6) 1-methyl Hypothesized kinase inhibition ~3.2* 382.45
(Z)-N-(6-methoxy-3-(prop-1-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide Propargyl (3), Methoxy (6) None Moderate COX-2 inhibition (IC₅₀: 12 µM) 2.8 354.38
(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide Propynyl (3), Chloro (6) 1-ethyl Anticancer activity (GI₅₀: 8 µM) 3.5 396.89

*Predicted using QSAR modeling due to lack of experimental data.

Key Observations:

Substituent Effects on Activity: The ethoxy group at position 6 in the target compound likely enhances metabolic stability compared to methoxy or chloro analogs, which exhibit faster hepatic clearance .

Stereochemical Influence :

  • The Z-configuration ensures optimal spatial alignment of the propynyl and pyrazole groups for target binding, as seen in similar kinase inhibitors. In contrast, E-isomers often show reduced affinity due to steric clashes .

Pharmacological Gaps :

  • While the chloro-substituted analog demonstrates anticancer activity, the ethoxy variant’s biological profile remains underexplored. Preliminary docking studies suggest strong binding to JAK3 kinases (ΔG: -9.8 kcal/mol), but experimental validation is pending.

Research Findings and Limitations

  • Synthetic Challenges : The propynyl group introduces instability during purification, requiring low-temperature column chromatography (<10°C) to prevent decomposition.
  • Toxicity Concerns : Propynyl-substituted benzothiazoles are associated with hepatotoxicity in rodent models (e.g., ALT elevation at 50 mg/kg), necessitating structural optimization .
  • Comparative Efficacy : The target compound’s predicted LogP (3.2) aligns with CNS-penetrant drugs, but its high molecular weight (382.45) may limit blood-brain barrier traversal compared to lighter analogs (~350 g/mol).

Q & A

Q. What are the established synthetic routes for (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, starting with the formation of the benzo[d]thiazole core followed by functionalization with pyrazole carboxamide and propargyl groups. Key steps include:

  • Core construction : Cyclization of 6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one via condensation reactions under acidic or basic conditions .
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt to attach 1-methyl-1H-pyrazole-3-carboxylic acid to the benzo[d]thiazole scaffold .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., palladium for Sonogashira coupling) to improve yields. Reaction monitoring via TLC or HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

A combination of techniques is essential:

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms substituent positions. Aromatic protons in the benzo[d]thiazole ring appear as doublets (δ 7.2–8.1 ppm), while the pyrazole methyl group resonates near δ 3.9 ppm .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and ethoxy C-O (~1250 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves tautomeric forms and stereochemistry, particularly the (Z)-configuration of the imine bond .

Q. What are the key considerations in designing in vitro assays to assess the compound's biological activity?

  • Target selection : Prioritize kinases or enzymes with active sites complementary to the compound’s benzo[d]thiazole-pyrazole scaffold (e.g., ATP-binding pockets) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls to account for solvent effects .
  • Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values. Use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from tautomeric forms of the compound?

Tautomerism between imine and enamine forms can cause signal splitting or shifting. Methodological approaches include:

  • Variable-temperature NMR : Cooling samples to –40°C slows tautomeric interconversion, simplifying splitting patterns .
  • Isotopic labeling : Deuterating exchangeable protons (e.g., NH in the pyrazole ring) to isolate tautomer-specific signals .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and validate experimental data .

Q. What computational methods are recommended to model the compound's interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains. Parameterize the propargyl group for π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR studies : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on inhibitory activity using Hammett constants or ML-based models .

Q. How can discrepancies in biological assay results between different research groups be systematically analyzed?

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature) across studies. For example, buffer systems (Tris vs. HEPES) may alter compound solubility .
  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays to rule out method-specific artifacts .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain variability in IC₅₀ values .

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